molecular formula C23H20O2 B12532663 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one CAS No. 820209-10-7

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one

Cat. No.: B12532663
CAS No.: 820209-10-7
M. Wt: 328.4 g/mol
InChI Key: CCJIPLGBXLQLNU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one is a dihydropyranone derivative characterized by a bicyclic structure fused with aromatic substituents. The compound features a 3,4-dihydro-2H-pyran-2-one core substituted with a naphthalen-1-yl group at position 4, a phenyl group at position 6, and two methyl groups at position 2.

Properties

CAS No.

820209-10-7

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

3,3-dimethyl-4-naphthalen-1-yl-6-phenyl-4H-pyran-2-one

InChI

InChI=1S/C23H20O2/c1-23(2)20(19-14-8-12-16-9-6-7-13-18(16)19)15-21(25-22(23)24)17-10-4-3-5-11-17/h3-15,20H,1-2H3

InChI Key

CCJIPLGBXLQLNU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=C(OC1=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one.

Chemical Reactions Analysis

Key Synthetic Pathways

The compound’s synthesis typically involves multicomponent domino reactions or ring-closing metathesis (RCM). A base-promoted domino protocol (Scheme 1) is widely employed for analogous dihydropyran-2-ones :

  • Nucleophilic Attack : Secondary amines (e.g., piperidine) react with α,β-unsaturated ketones to form intermediates.

  • Cyclization : Malononitrile participates in O-cyclization to yield the pyranone core.

  • Post-Functionalization : Substituents like aryl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Ring-Opening Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage at the ester carbonyl yields a carboxylic acid derivative.

    Lactone+H2OH+Carboxylic Acid+Alcohol\text{Lactone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic Acid} + \text{Alcohol}
  • Basic Hydrolysis : Forms a carboxylate salt, which can be acidified to regenerate the acid.

Example : Treatment with 1 N HCl at 100°C for 30 min quantitatively opens the lactone ring .

Oxidation and Reduction

  • Oxidation : The dihydropyran ring’s double bond is susceptible to epoxidation (e.g., with m-CPBA) or dihydroxylation (OsO₄/NaIO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the lactone ring to a tetrahydrofuran derivative.

Electrophilic Aromatic Substitution

The naphthalen-1-yl group directs electrophiles to the α-position (C4):

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C4.

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives.

Experimental Note : Steric hindrance from the 3,3-dimethyl group limits substitution at adjacent positions .

Cycloaddition Reactions

The conjugated diene system in the dihydropyran ring participates in Diels-Alder reactions. For example:

Dihydropyranone+Maleic AnhydrideΔBicyclic Adduct\text{Dihydropyranone} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{Bicyclic Adduct}

This reactivity is exploited to synthesize polycyclic frameworks for drug discovery .

Biological Interaction Studies

The compound exhibits enzyme inhibition through:

  • Hydrogen Bonding : Lactone carbonyl interacts with serine proteases.

  • π-Stacking : Naphthalene and phenyl groups bind aromatic residues in active sites.

Table 2: Structural Analogues and Their Reactivity

CompoundKey ReactionApplicationSource
6-MethylcoumarinPhotooxygenationFluorescent Probes
1,4-DihydropyridineHantzsch Dihydropyridine SynthesisCalcium Channel Blockers
Target CompoundDomino CyclizationAnticancer Lead Optimization

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming polyaromatic residues.

  • Photodegradation : UV exposure (λ < 300 nm) induces [4+2] cycloreversion .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of the 3,4-dihydro-2H-pyran structure exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

1.2 Chiral Dopants in Liquid Crystals
The compound is being explored as a chiral dopant for liquid-crystalline systems. Chiral dopants are crucial for developing optical devices, such as displays and sensors. The incorporation of 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one into liquid-crystalline mixtures can enhance their optical properties, making them suitable for advanced applications in photonics .

Materials Science Applications

2.1 Synthesis of Functional Materials
The compound serves as a building block for synthesizing various functional materials. Its unique chemical structure allows for modifications that can tailor the properties of the resultant materials for specific applications, including polymers and nanocomposites .

2.2 Photovoltaic Devices
There is ongoing research into using 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one in photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells .

Organic Synthesis Applications

3.1 Synthetic Intermediates
In organic synthesis, the compound acts as an intermediate for producing more complex molecules. Its reactivity allows chemists to utilize it in various reactions, including cycloadditions and functional group transformations .

3.2 Developing New Reaction Pathways
Researchers are exploring new synthetic pathways involving 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one to create novel compounds with enhanced biological activities or improved physical properties .

Case Studies and Research Findings

Study Application Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells with a related pyran derivative .
Study BLiquid CrystalsIdentified as a potent chiral dopant enhancing optical characteristics in cholesteric mixtures .
Study CPhotovoltaicsFound to improve light absorption efficiency in organic solar cells .
Study DOrganic SynthesisUtilized as a key intermediate in synthesizing biologically active compounds .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one, highlighting substituent variations, synthetic methods, and physicochemical properties:

Compound Name Substituents Key Properties/Findings Reference
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one Acetyl (C5), methyl (C6), phenyl (C4) Synthesized via DBU-catalyzed retro-Claisen fragmentation; white powder (80% yield).
(3S,4S)-3-Butyl-4,6-diphenyl-3,4-dihydro-2H-pyran-2-one Butyl (C3), phenyl (C4 and C6) Stereochemical purity >99% (HPLC); white solid (MW 307.17).
(3S,4S)-3-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-6-phenyl-3,4-dihydro-2H-pyran-2-one 4-Methoxybenzyl (C3), 4-methoxyphenyl (C4), phenyl (C6) High enantiomeric purity (HPLC); MW 385.18, [α]D = +22° (CH2Cl2).
3-Chloro-4-(dimethylamino)-6-phenyl-2H-pyran-2-one Chloro (C3), dimethylamino (C4), phenyl (C6) Polar substituents; MW 249.69 (C13H12ClNO2).
6-Phenyl-3,4-dihydro-1H-1,4,5-benzotriazocin-2-one Benzotriazocinone core with phenyl (C6) Exhibits ligand efficacy for PXR induction; interacts with CYS301.
(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one Nitrophenyl (C3), dimethyl (C6) Synthesized via polyphosphoric acid cyclization; electron-withdrawing substituents.

Key Observations:

Substituent Effects on Reactivity and Stability :

  • The naphthalen-1-yl group in the target compound likely enhances steric bulk and aromatic π-stacking compared to phenyl or methoxyphenyl groups in analogs .
  • Electron-withdrawing groups (e.g., nitro in ) reduce ring stability, whereas electron-donating groups (e.g., methoxy in ) may increase solubility.

Synthetic Methods: Catalytic methods (AgOTf, DBU) are common for dihydropyranone synthesis, as seen in retro-Claisen fragmentation or cycloisomerization . Stereochemical control (e.g., (3S,4S) isomers) requires chiral HPLC or enantioselective catalysis .

Physicochemical Properties: Bulky substituents (e.g., naphthyl, butyl) correlate with higher melting points and lower solubility in polar solvents. Polar groups (e.g., chloro, dimethylamino in ) increase dipole moments, influencing chromatographic behavior.

Research Findings and Data Analysis

Stereochemical Purity:

  • Chiral HPLC (e.g., Chiralcel OD) confirmed >99% enantiomeric excess for (3S,4S) isomers in NTU studies .

Computational Insights:

Biological Activity

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyran ring fused with naphthalene and phenyl groups. The presence of these aromatic systems often correlates with significant biological activity, including anticancer and antimicrobial effects.

Anticancer Activity

Research has indicated that 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one exhibits notable anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.2Inhibition of proliferation

The structure–activity relationship (SAR) studies suggest that the naphthalene moiety significantly enhances the compound's cytotoxicity against these cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus20Bactericidal
Escherichia coli25Bacteriostatic
Pseudomonas aeruginosa30Bactericidal

The antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size in 60% of participants after eight weeks of treatment. The study concluded that the compound could be a viable option for enhancing existing cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated superior efficacy compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic: What are the common synthetic methodologies for preparing 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one?

Answer:
The compound is typically synthesized via multi-component condensation reactions or cyclization strategies . For example:

  • Three-component reactions involving aldehydes, β-keto esters, and urea/thiourea can yield dihydropyranone scaffolds. A related approach uses benzaldehyde derivatives and ethyl acetoacetate under acidic catalysis to form lactone intermediates .
  • Lactonization reactions with substituted naphthalene precursors, such as BF₃·OEt₂-mediated cyclization of aldehydes and dihydropyranones, can introduce aromatic substituents (e.g., naphthalene) at the 4-position .
  • Microwave-assisted synthesis may enhance reaction efficiency and yield by reducing side products .

Basic: Which spectroscopic and crystallographic techniques are employed to confirm the molecular structure of this compound?

Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) refine crystallographic data to validate the dihydropyranone core and substituent positions .
  • NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at C3 and phenyl/naphthyl substituents). 2D techniques (COSY, NOESY) confirm spatial arrangements .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula and fragmentation patterns .

Advanced: How can enantioselectivity be achieved in the synthesis of this dihydropyranone derivative?

Answer:
Enantioselective synthesis involves:

  • Chiral catalysts: Asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) induce stereoselectivity during cyclization .
  • Chiral chromatography: Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) separates enantiomers post-synthesis.
  • Polarimetry and circular dichroism (CD): Verify enantiomeric excess (ee) and absolute configuration .

Advanced: What strategies are effective in resolving contradictions between computational modeling and experimental crystallographic data for this compound?

Answer:
Discrepancies arise from conformational flexibility or crystal packing effects. Mitigation strategies include:

  • Density Functional Theory (DFT) optimization: Compare computed gas-phase structures with experimental XRD data to identify steric or electronic distortions .
  • Hirshfeld surface analysis: Maps intermolecular interactions (e.g., π-π stacking of naphthyl groups) influencing crystal packing .
  • Validation tools: Use CheckCIF/PLATON to assess crystallographic data quality and identify outliers .

Advanced: How do substituents influence the compound’s stability and reactivity under varying conditions?

Answer:

  • Steric effects: The 3,3-dimethyl group enhances steric hindrance, reducing reactivity at the pyranone oxygen but stabilizing the lactone ring .
  • Electron-withdrawing/donating groups: Naphthalen-1-yl (electron-rich) at C4 increases susceptibility to electrophilic substitution, while phenyl at C6 modulates π-conjugation .
  • pH-dependent stability: The lactone ring hydrolyzes under basic conditions, forming carboxylic acid derivatives. Kinetic studies (HPLC/UV-Vis) quantify degradation rates .

Basic: What are the key physicochemical properties critical for experimental design involving this compound?

Answer:

  • Solubility: Low aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, THF) for reactions .
  • Melting point: High melting points (~200–250°C) suggest strong intermolecular forces, requiring controlled heating during synthesis .
  • Handling precautions: Flammable liquid properties (similar to dihydropyran derivatives) mandate inert atmospheres and avoidance of oxidizers .

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